2,4-Bis(phenylsulfonyl)phenol

説明

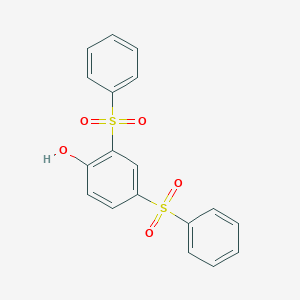

Structure

3D Structure

特性

IUPAC Name |

2,4-bis(benzenesulfonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5S2/c19-17-12-11-16(24(20,21)14-7-3-1-4-8-14)13-18(17)25(22,23)15-9-5-2-6-10-15/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJQCYQTWIAJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177325-75-6 | |

| Record name | 2,4-Bis(phenylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Bis Phenylsulfonyl Phenol

Advanced Synthetic Routes for 2,4-Bis(phenylsulfonyl)phenol

The synthesis of this compound involves the introduction of two phenylsulfonyl groups onto a phenol (B47542) molecule. This transformation is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts-type sulfonylation reaction.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of a di-substituted phenol like this compound requires careful control over reaction conditions. The primary challenge lies in controlling the regioselectivity and preventing the formation of undesired isomers or over-sulfonylation by-products. Key parameters for optimization include temperature, solvent, and the stoichiometry of reactants.

The sulfonation of phenol is known to be temperature-dependent. At lower temperatures, the ortho-substituted product is often favored, whereas higher temperatures tend to yield the thermodynamically more stable para-substituted product. youtube.com To achieve 2,4-disubstitution, a sequential or controlled approach is necessary. This could involve an initial sulfonylation at a higher temperature to favor the 4-position, followed by a second sulfonylation under conditions that promote ortho-substitution. The choice of solvent can also influence the isomer distribution and reaction rate.

Table 1: Influence of Reaction Parameters on Phenol Sulfonylation

| Parameter | Condition | Expected Outcome on Selectivity/Yield | Rationale |

|---|---|---|---|

| Temperature | Low (e.g., Room Temp) | Favors ortho-isomer formation | Kinetically controlled product, often stabilized by hydrogen bonding. youtube.com |

| High (e.g., 100°C) | Favors para-isomer formation | Thermodynamically controlled product, overcomes steric hindrance. youtube.com | |

| Solvent | Non-polar | May decrease reaction rate | Reduced stabilization of the polar intermediate. |

| Polar, aprotic | Can facilitate the reaction | Stabilizes the charged intermediates in the SEAr mechanism. | |

| Stoichiometry | Excess Sulfonating Agent | Increases likelihood of di- and poly-substitution | Higher concentration of electrophile drives the reaction further. |

Role of Catalysis in the Synthesis of this compound

Catalysis is central to the sulfonylation of aromatic rings. Traditional methods for this type of Friedel-Crafts reaction often employ strong Brønsted acids, such as sulfuric acid, or Lewis acids. nih.govwikipedia.org For the synthesis of this compound, a likely synthetic route would involve the reaction of phenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The catalyst's role is to generate a potent electrophile from the sulfonylating agent. For instance, AlCl₃ coordinates with benzenesulfonyl chloride, increasing the electrophilicity of the sulfur atom and facilitating the attack by the electron-rich phenol ring. In recent years, research has expanded to include a variety of catalysts to improve efficiency and reduce the harshness of reaction conditions. Heterogeneous catalysts, such as copper nanoparticles and palladium-based systems, have been developed for the synthesis of diaryl sulfones, offering potential advantages in catalyst recovery and reuse. bohrium.comrsc.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. ecnu.edu.cn Classical sulfonylation methods often rely on stoichiometric amounts of strong acids and chlorinated solvents, which pose environmental challenges. amazonaws.com

Greener alternatives for the synthesis of sulfonylated aromatics are an active area of research. Key strategies include:

Alternative Sulfonating Agents: Utilizing surrogates for sulfur dioxide, such as sodium bisulfite or thiourea dioxide, can provide milder and more environmentally benign reaction pathways. researchgate.netajgreenchem.com

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example, using microwave irradiation or mechanochemical grinding, can drastically reduce solvent waste and often shorten reaction times. amazonaws.comajgreenchem.com

Reusable Catalysts: The development of solid-supported acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄), offers a green alternative to traditional homogeneous catalysts. ajgreenchem.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste streams. ajgreenchem.com

Mechanistic Studies of this compound Formation

The formation of this compound is governed by the mechanism of electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. The electronic properties of the substituents on the phenol ring dictate the reaction's regioselectivity.

Electrophilic Aromatic Substitution Mechanisms in Phenol Sulfonylation

The SEAr mechanism for the sulfonylation of phenol proceeds through a series of well-defined steps:

Generation of the Electrophile: The reaction begins with the formation of a highly reactive electrophile. In the presence of a Lewis acid catalyst, the benzenesulfonyl chloride is activated. Alternatively, when using fuming sulfuric acid, the electrophile is sulfur trioxide (SO₃) or its protonated form. masterorganicchemistry.com

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the phenol ring attacks the electrophile. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.org

Deprotonation and Aromaticity Restoration: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new phenylsulfonyl group. This final step restores the aromaticity of the ring, yielding the substituted phenol. masterorganicchemistry.com

Computational studies suggest that the mechanism can be more complex, sometimes involving a concerted process or the participation of multiple SO₃ molecules, particularly in nonpolar media. acs.org

Influence of Substituent Effects on Reaction Selectivity

The regiochemical outcome of the reaction is dictated by the substituents already present on the aromatic ring.

The Hydroxyl (-OH) Group: The hydroxyl group of phenol is a powerful activating group and an ortho, para-director. libretexts.orgquora.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the ring via resonance. libretexts.orggauthmath.com This donation increases the nucleophilicity of the ring, making it significantly more reactive than benzene towards electrophiles. msu.edu The electron density is specifically increased at the ortho (carbons 2 and 6) and para (carbon 4) positions, directing the incoming electrophile to these sites. quora.com

The Phenylsulfonyl (-SO₂Ph) Group: Once the first phenylsulfonyl group is attached to the ring (e.g., at the para position), it influences the second substitution. The sulfonyl group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. researchgate.net This deactivation makes the second substitution reaction slower and more difficult than the first. However, the directing power of the strongly activating -OH group typically overrides the directing effect of the deactivating -SO₂Ph group. Therefore, the second phenylsulfonyl group will still be directed to the remaining activated ortho position, leading to the formation of the 2,4-disubstituted product.

The interplay between the powerful activating, ortho, para-directing hydroxyl group and the deactivating effect of the first phenylsulfonyl substituent is crucial in the pathway to forming this compound.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The synthesis of diaryl sulfones, such as this compound, can often be influenced by kinetic and thermodynamic factors, particularly in electrophilic aromatic substitution reactions like Friedel-Crafts sulfonylation. While specific studies on the bis-sulfonylation of phenol to yield the target compound are not extensively documented, general principles of aromatic sulfonylation can provide valuable insights.

Aromatic sulfonylation is known to be a reversible reaction. This reversibility allows for the possibility of either kinetic or thermodynamic control over the product distribution, depending on the reaction conditions.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed fastest. This is often the isomer with the lowest activation energy for its formation. In the context of phenol sulfonylation, the initial substitution is likely to be directed to the ortho and para positions due to the activating and directing effects of the hydroxyl group. The formation of a mono-sulfonated intermediate, either o- or p-hydroxybenzenesulfonic acid, would be the first step. The subsequent introduction of the second phenylsulfonyl group would then be influenced by the electronic and steric environment of this intermediate.

Thermodynamic Control: At higher temperatures, the reaction can be under thermodynamic control, leading to the most stable isomer as the major product. The thermodynamic product is not necessarily the one that forms the fastest. In the case of polysubstituted benzenes, steric hindrance between adjacent bulky groups can significantly impact the relative stability of the isomers. For this compound, the two bulky phenylsulfonyl groups are in a meta relationship to each other, which may represent a thermodynamically more favorable arrangement compared to a vicinal (ortho) substitution pattern, thus minimizing steric strain.

The interplay between kinetic and thermodynamic control is a critical consideration in designing a synthetic route to a specific polysulfonylated phenol isomer. The choice of temperature, catalyst, and reaction time can be manipulated to favor the desired product.

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Lower | Higher |

| Governing Principle | Rate of reaction | Stability of product |

| Product | Fastest-forming isomer | Most stable isomer |

| Reversibility | Less significant | Essential for equilibration |

Table 1: Comparison of Kinetic and Thermodynamic Control in Aromatic Sulfonylation

Derivatization Strategies for this compound

The presence of a phenolic hydroxyl group and two phenylsulfonyl moieties provides multiple sites for the chemical modification of this compound, allowing for the synthesis of a diverse range of derivatives.

The hydroxyl group is a primary site for derivatization. However, its reactivity is expected to be significantly influenced by the two strongly electron-withdrawing phenylsulfonyl groups on the aromatic ring. These groups decrease the electron density of the phenol, making the hydroxyl group more acidic but potentially less nucleophilic.

Common derivatization reactions at the phenolic hydroxyl group include:

Etherification: Formation of ethers can be achieved by reacting the phenol with alkyl halides or other alkylating agents in the presence of a base. The Williamson ether synthesis is a classic method, though the reduced nucleophilicity of the phenoxide ion of this compound might necessitate stronger bases or more reactive electrophiles.

Esterification: Phenolic esters can be prepared by reacting the phenol with acyl chlorides or acid anhydrides. The Schotten-Baumann reaction, which employs an acyl chloride in the presence of an aqueous base, is a common method. Given the electron-deficient nature of the phenol, the reaction might require forcing conditions or activation of the acylating agent.

| Reaction | Reagents | Product |

| Etherification | Alkyl halide (R-X), Base | Phenyl ether (Ar-O-R) |

| Esterification | Acyl chloride (RCOCl), Base | Phenyl ester (Ar-O-COR) |

Table 2: Common Derivatization Reactions at the Phenolic Hydroxyl Group

The two phenyl rings of the phenylsulfonyl groups also offer opportunities for further functionalization. These rings can undergo electrophilic aromatic substitution reactions. The sulfonyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution on these phenyl rings would be expected to occur at the meta positions relative to the sulfonyl group.

Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although the deactivating nature of the sulfonyl group makes these reactions challenging.

The electron-withdrawing nature of the existing substituents would necessitate harsh reaction conditions for these transformations.

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Phenols are often used as components in MCRs. For this compound, its participation in MCRs would likely involve the reactivity of the phenolic hydroxyl group.

For instance, in Mannich-type reactions, a phenol can react with an aldehyde and an amine to form an aminomethylated phenol derivative. The electron-deficient nature of the this compound ring would make it less reactive in electrophilic aromatic substitution-based MCRs that target the phenolic ring itself. However, MCRs that primarily involve the nucleophilicity of the hydroxyl group could still be viable.

The development of MCRs involving highly functionalized and electron-deficient phenols like this compound remains an area with potential for further exploration, offering pathways to novel and structurally complex molecules.

Advanced Spectroscopic and Computational Analysis of 2,4 Bis Phenylsulfonyl Phenol and Its Derivatives

Mass Spectrometry (MS) Techniques for Molecular Characterization

Quantitative Mass Spectrometry in Complex Matrices

The detection and quantification of 2,4-Bis(phenylsulfonyl)phenol (DBSP), a member of the bisphenol S (BPS) derivative family, in complex environmental and biological matrices present significant analytical challenges due to its typically low concentrations and the presence of interfering substances. mdpi.comresearchgate.net Advanced mass spectrometry techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become indispensable for achieving the required sensitivity and selectivity for reliable quantification. mdpi.com

The analysis of bisphenols in matrices such as water, sediment, and biological fluids like breast milk often necessitates meticulous sample preparation to isolate the analytes and minimize matrix effects. mdpi.comresearchgate.net Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are chosen to efficiently concentrate the target compounds and remove co-extracted materials that could interfere with the analysis. mdpi.comresearchgate.net

A study conducted in the Pearl River Delta, China, successfully quantified a broad suite of 23 bisphenols, including DBSP, in coastal water, suspended particulate matter (SPM), and sediment. researchgate.net This research highlights the environmental occurrence of DBSP and demonstrates the efficacy of modern analytical methods in environmental monitoring. The concentrations of DBSP were found to be comparable to those of other bisphenol analogues, underscoring its relevance as an emerging environmental constituent. researchgate.net The partitioning behavior of DBSP between aqueous and solid phases was also noted, with hydrophobic interactions significantly influencing its distribution in the environment. researchgate.net

Similarly, studies on human exposure have identified various BPS derivatives in breast milk, although specific quantitative data for DBSP in this matrix is less common. acs.org The analytical approaches used in these studies, which can detect compounds at picogram-per-milliliter levels, are directly applicable to the quantification of DBSP. acs.org These methods generally involve gas or liquid chromatography coupled with mass spectrometry, which provides the high sensitivity and specificity needed to measure trace levels of these compounds in complex biological samples. mdpi.com

Table 1: Reported Environmental Concentrations of this compound (DBSP) in the Pearl River Delta

| Matrix | Concentration Range | Median Concentration |

|---|---|---|

| Water | 1.2 - 25 ng/L | 4.3 ng/L (for total of 12 BDs) |

| Suspended Particulate Matter (SPM) | 0.80 - 13 ng/g dw | 3.0 ng/g dw (for total of 12 BDs) |

| Sediment | 0.48 - 3.7 ng/g dw | 0.64 ng/g dw (for total of 12 BDs) |

Data sourced from a study on bisphenols in the Pearl River Delta. researchgate.net Note: Median concentrations are for the sum of 12 bisphenol S derivatives (BDs).

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Packing and Intermolecular Interactions

The solid-state architecture of sulfonyl-containing aromatic compounds is governed by a combination of intermolecular forces, including hydrogen bonds, π–π stacking, and weaker C–H⋯O or C–H⋯π contacts. nih.gov In the crystal structure of a related derivative, 1-[2,2-Bis(phenylsulfonyl)ethenyl]-4-methoxybenzene, the packing is stabilized by weak C–H⋯O and C–H⋯π interactions. nih.gov Additionally, π–π stacking is observed between the sulfur-bound phenyl rings of adjacent molecules, with a centroid–centroid distance of 3.878 (1) Å. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of geometric parameters from X-ray diffraction data provides fundamental information about the molecule's conformation. In sulfonyl derivatives, the geometry around the sulfur atom is typically a distorted tetrahedron. iucr.org The bond lengths and angles within the phenylsulfonyl groups reflect the electronic environment and steric constraints.

For the related compound 1-[2,2-Bis(phenylsulfonyl)ethenyl]-4-methoxybenzene, the two sulfur-bound phenyl rings are positioned on opposite sides of the methoxyphenyl group, with dihedral angles of 77.58 (8)° and 87.45 (8)°. nih.gov The dihedral angle between the two sulfur-bound phenyl rings themselves is 57.31 (8)°. nih.gov Torsion angles reveal the planarity of different molecular fragments; for instance, the O2–S1–C1–C2 torsion angle of -178.13 (13)° indicates that the S1=O2 double bond is nearly coplanar with the C1=C2 double bond. nih.gov Such conformational details are crucial for understanding structure-property relationships.

Table 2: Selected Crystallographic and Geometric Data for 1-[2,2-Bis(phenylsulfonyl)ethenyl]-4-methoxybenzene

| Parameter | Value |

|---|---|

| Crystal Data | |

| Formula | C₂₁H₁₈O₅S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8291 (1) |

| b (Å) | 21.6666 (4) |

| c (Å) | 12.0332 (2) |

| β (°) | 107.8449 (10) |

| V (ų) | 1942.99 (5) |

| Selected Torsion Angles (°) | |

| O2—S1—C1—C2 | -178.13 (13) |

| O3—S2—C1—C2 | 1.12 (13) |

| Intermolecular Interactions | |

| π–π Stacking Distance (Å) | 3.878 (1) |

| C–H⋯π Distance (H⋯Cg) (Å) | 2.56 |

Data for a structurally related compound, illustrating typical parameters obtained from X-ray crystallography. nih.gov

Co-crystallization Studies with Host Molecules

Co-crystallization is a technique used to combine two or more different molecules into a single, ordered crystalline lattice. This approach is widely employed in crystal engineering to modify the physicochemical properties of a substance or to study non-covalent interactions. Co-crystals are formed through specific intermolecular interactions, such as hydrogen bonding, π–π stacking, or halogen bonds, between the constituent molecules. iucr.orgacs.org

While specific co-crystallization studies involving this compound as a guest molecule are not documented in the searched literature, the principles can be illustrated with other systems. For example, N,N'-bis(2-tert-butylphenyl)pyromellitic diimide has been shown to act as a host molecule, forming clathrate compounds with various phenols and indoles. acs.org In these structures, the host molecule is sandwiched between two aromatic guest molecules, forming a well-defined piled sandwich structure driven by host-guest interactions. acs.org Similarly, the co-crystallization of 5-fluorocytosine (B48100) with 4-hydroxybenzaldehyde (B117250) results in a robust supramolecular architecture stabilized by a network of N–H⋯O, N–H⋯N, and C–H⋯O hydrogen bonds, forming distinct ring motifs. iucr.org These examples demonstrate how host molecules can be used to organize guest species into predictable arrangements, a strategy that could potentially be applied to this compound to modulate its solid-state properties or to facilitate its structural analysis.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are essential tools for investigating the properties of molecules at the electronic level. These techniques complement experimental data by providing insights into molecular structure, stability, and reactivity that can be difficult to obtain through measurement alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.net DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties such as the distribution of electron density and the energies of molecular orbitals. researchgate.netorientjchem.org

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional) would typically begin with a geometry optimization to find the lowest energy conformation. rsc.orgorientjchem.org The resulting bond lengths, bond angles, and torsion angles can be compared with experimental data from X-ray crystallography to validate the computational model. rsc.org

A key output of DFT calculations is the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. researchgate.netorientjchem.org

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. orientjchem.org The MEP map highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. orientjchem.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and hydroxyl groups, indicating these as sites for hydrogen bonding and coordination.

Table 3: Representative Electronic Properties Obtainable from DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Geometric Parameters (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule for comparison with experimental data. rsc.org |

| HOMO Energy | Indicates electron-donating capability; relates to ionization potential. researchgate.net |

| LUMO Energy | Indicates electron-accepting capability; relates to electron affinity. researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and the energy of electronic transitions (UV-Vis absorption). researchgate.netorientjchem.org |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions and chemical reactions. orientjchem.org |

This table illustrates the type of data and insights that can be generated for this compound using DFT methods.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations serve as a powerful computational tool to explore the dynamic nature of molecules, providing insights into the accessible conformations and their relative energies. biorxiv.org For this compound, MD simulations are instrumental in mapping its conformational landscape, which is primarily defined by the rotational flexibility around several key single bonds. These include the C-S bonds linking the phenylsulfonyl groups to the central phenol (B47542) ring and the S-C bonds connecting the sulfur atoms to the outer phenyl rings.

The simulation process typically involves placing the molecule in a simulated environment, such as a solvent box, and calculating the forces on each atom to model its movement over time. By running simulations for extended periods (nanoseconds to microseconds), a trajectory of the molecule's conformational changes is generated. Analysis of this trajectory allows for the construction of a free energy landscape, which maps the conformational states of the molecule to their corresponding potential energies. diva-portal.org

Prediction of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), offers highly accurate methods for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. jcsp.org.pk For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key spectroscopic features. jcsp.org.pkresearchgate.net

FT-IR Spectroscopy: Theoretical vibrational analysis predicts the frequencies and intensities of infrared absorption bands. For this compound, characteristic peaks of interest include the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) groups, typically expected in the 1300-1150 cm⁻¹ region. The stretching vibration of the phenolic hydroxyl (O-H) group would also be a prominent feature, generally appearing as a broad band around 3400 cm⁻¹.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this molecule, calculations would predict the chemical shifts for the protons and carbons in the three aromatic rings. The protons adjacent to the electron-withdrawing phenylsulfonyl groups on the central phenol ring are expected to be significantly deshielded, appearing at a higher chemical shift (downfield).

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or intermolecular interactions present in the experimental sample. sciensage.info

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. mdpi.com

H···H contacts: Typically the most abundant interaction, arising from van der Waals forces. nih.gov

O···H/H···O contacts: Crucial interactions representing hydrogen bonds, primarily involving the phenolic hydroxyl group and the sulfonyl oxygen atoms. These appear as sharp "spikes" in the fingerprint plot.

C···H/H···C contacts: Representing C-H···π interactions, which contribute to the stability of the crystal packing. nih.gov

C···C contacts: Indicative of π-π stacking interactions between the aromatic rings. mdpi.com

The relative contributions of these interactions determine the molecular packing and the resulting crystal structure.

| Interaction Type | Expected Contribution (%) | Description |

| H···H | ~45 - 60% | Van der Waals forces, most prevalent surface contact. nih.gov |

| C···H/H···C | ~15 - 25% | Interactions involving aromatic rings and hydrogen atoms. nih.gov |

| O···H/H···O | ~10 - 20% | Key hydrogen bonding and other close contacts. |

| C···C | ~5 - 10% | π-π stacking between phenyl rings. mdpi.com |

| S···H/H···S | ~2 - 8% | Contacts involving the sulfonyl groups. nih.gov |

Table 1: Hypothetical percentage contributions of intermolecular contacts for this compound derived from Hirshfeld surface analysis, based on typical values for similar organic molecules.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. taylorandfrancis.com It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions quantifies their strength. jcsp.org.pk

Donation from the lone pairs of the phenolic oxygen atom (LP(O)) to the antibonding π* orbitals of the adjacent aromatic ring.

Donation from the lone pairs of the sulfonyl oxygen atoms (LP(O)) to the antibonding σ* orbitals of adjacent S-C and S-O bonds.

Interactions between the π orbitals of the phenyl rings and the antibonding π* orbitals of neighboring rings, indicating electronic communication across the molecule.

The magnitude of the E(2) energy is proportional to the strength of the interaction. grafiati.com Higher E(2) values signify more intense charge transfer, leading to greater molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (Ohydroxyl) | π* (Cring-Cring) | > 5.0 | Resonance stabilization from hydroxyl group |

| LP (Osulfonyl) | σ* (S-Cring) | > 2.0 | Hyperconjugation involving sulfonyl oxygen |

| π (Cring-Cring) | π* (Cring-Cring) | > 20.0 | π-conjugation within aromatic systems |

Table 2: Representative theoretical donor-acceptor interactions and their stabilization energies (E(2)) for this compound as predicted by NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. The color scheme typically ranges from red (most negative potential) to blue (most positive potential). researchgate.net

Red/Yellow Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. researchgate.net

Blue Regions: Indicate areas of low electron density and positive electrostatic potential (often due to atomic nuclei). These are susceptible to nucleophilic attack. ajchem-a.com

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would show the most negative potential (red) localized around the oxygen atoms of the two sulfonyl groups and the single hydroxyl group. This indicates that these oxygen atoms are the primary sites for interactions with electrophiles or for forming hydrogen bonds as acceptors. researchgate.net Conversely, the most positive potential (blue) would be found around the hydrogen atom of the hydroxyl group, making it the most probable site for deprotonation or attack by a nucleophile. The hydrogen atoms on the phenyl rings would exhibit a lesser positive potential.

HOMO-LUMO Energy Gap Analysis for Chemical Activity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. acs.org

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce electronic transitions. nih.gov

| Parameter | Theoretical Value (eV) | Implication |

| EHOMO | -6.5 to -7.5 | Electron-donating capability |

| ELUMO | -1.5 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | High kinetic stability, moderate reactivity mdpi.com |

Table 3: Typical theoretical energy values for Frontier Molecular Orbitals of an aromatic sulfone compound like this compound, calculated using DFT methods.

Applications of 2,4 Bis Phenylsulfonyl Phenol in Advanced Materials and Chemical Technologies

Role as an Intermediate in Pharmaceutical Synthesis

2,4-Bis(phenylsulfonyl)phenol is a versatile intermediate in the pharmaceutical industry, playing a crucial role in the synthesis of various therapeutic agents. nbinno.com Its unique chemical structure, featuring a phenol (B47542) ring substituted with two phenylsulfonyl groups, makes it a valuable building block for creating complex molecules with desired pharmacological activities. nbinno.com

Precursor for Antiviral Agents

The compound serves as a key precursor in the synthesis of novel antiviral drugs. nbinno.com Research has shown that derivatives of this compound can be incorporated into larger molecular scaffolds to develop potent inhibitors of viral replication. For instance, new N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines have been synthesized and evaluated for their antiviral activity against a range of RNA and DNA viruses. frontiersin.org Many of these derivatives demonstrated significant interference with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) at micromolar concentrations. frontiersin.org

The design of new anti-influenza A virus agents has also utilized 2,4-disubstituted quinazoline (B50416) derivatives, which can be synthesized using intermediates like this compound. nih.gov These strategies, including bio-isosterism and scaffold hopping, have led to the development of compounds with potent in vitro anti-influenza A virus activity. nih.gov Furthermore, the synthesis of novel HIV-1 protease inhibitors has incorporated phenols and polyphenols into their structures, highlighting the potential of phenol derivatives in creating effective antiviral therapies. mdpi.com

Intermediate for Anti-inflammatory Compounds

The anti-inflammatory potential of compounds derived from this compound is an area of active investigation. The phenolic hydroxyl group within its structure is known to be a key pharmacophore that can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress and inflammation. While direct research on this compound's role in specific anti-inflammatory drugs is emerging, related phenolic compounds have shown promise. For example, other phenol derivatives are noted for their potential anti-inflammatory activities. smolecule.com

Development of Novel Drug Scaffolds

The structural framework of this compound makes it an excellent candidate for the development of novel drug scaffolds. A drug scaffold is a core molecular structure to which various functional groups can be attached to create a library of potential drug candidates. The presence of the reactive phenol group and the two phenylsulfonyl groups allows for diverse chemical modifications. nbinno.comnbinno.com

Phenolic compounds, in general, are increasingly being incorporated into therapeutic scaffolds to enhance their efficacy. nih.gov The rigid bicyclic system of chromones, which can be synthesized from phenol derivatives, is considered a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. researchgate.net Dendritic polymers based on bis-MPA, another class of molecules that can be functionalized with phenolic compounds, are also being explored as versatile scaffolds for drug delivery. sigmaaldrich.com These scaffolds can be tailored for controlled drug release and targeted delivery. sigmaaldrich.comijbs.com

Interactive Data Table: Antiviral Activity of this compound Derivatives

| Compound ID | Target Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| 7e | YFV | 3.6 | >100 | >27.8 |

| 7f | YFV | 4.2 | >100 | >23.8 |

| 7g | YFV | 5.1 | >100 | >19.6 |

| 8a | BVDV | 8.5 | >100 | >11.8 |

| 8f | BVDV | 7.9 | >100 | >12.7 |

| 10a5 | Influenza A | 4.19 | >100 | >23.87 |

| 17a | Influenza A | 3.70 | >100 | >27.03 |

Data sourced from studies on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines and 2,4-disubstituted quinazoline derivatives. frontiersin.orgnih.gov

Utilization in Agrochemical Development

This compound is also a valuable intermediate in the agrochemical industry, contributing to the formulation of products that protect crops and enhance agricultural productivity. nbinno.comnbinno.com

Formulation of Fungicides and Herbicides

The compound's antimicrobial properties make it a useful component in the production of fungicides and herbicides. nbinno.com While specific commercial formulations containing this compound are not extensively detailed in publicly available literature, its role as an intermediate is acknowledged. extendabio.com The development of green fungicides is an area of interest, with related phenolic compounds like phenol, 2,4-bis(1,1-dimethylethyl) showing promise in protecting against fungal plant diseases. core.ac.ukresearchgate.net This compound has demonstrated inhibitory effects against a variety of plant pathogenic fungi. core.ac.ukresearchgate.net

The synthesis of novel fungicidal and herbicidal compositions often involves cyanomethane and cyanoethene derivatives, which can be prepared using phenolic intermediates. googleapis.com These compositions are designed to combat fungal infestations and control weed growth. googleapis.com

Enhancing Agricultural Yields and Crop Protection

Interactive Data Table: Antifungal Activity of a Related Phenolic Compound

| Pathogenic Fungi | Inhibition by Phenol, 2,4-bis(1,1-dimethylethyl) |

| Curvularia lunata | Strong Inhibition |

| Bipolaris maydis | Visible Inhibition |

| Valsa mali | Visible Inhibition |

| Rhizoctonia solani | Visible Inhibition |

| Colletotrichum gloeosporioides | Visible Inhibition |

| Sclerotinia sclerotiorum | Visible Inhibition |

| Botrytis cinerea | Visible Inhibition |

| Alternaria alternata | Visible Inhibition |

| Fusarium oxysporum | Visible Inhibition |

| Verticillium dahliae | Visible Inhibition |

Data sourced from a study on the antifungal activity of phenol, 2,4-bis(1,1-dimethylethyl) from Pseudomonas fluorescens TL-1. core.ac.ukresearchgate.net

Environmentally Benign Agrochemical Applications

This compound serves as an important intermediate in the formulation of modern agrochemicals. nbinno.comnbinno.comchemicalbook.com Its potent antimicrobial properties are utilized in the production of fungicides and herbicides designed to protect crops and enhance agricultural yields. nbinno.com The compound's integration into crop protection agents contributes to the development of more effective agricultural solutions. nbinno.com The push towards sustainable farming practices has led to a focus on creating agrochemicals that are both effective and have a reduced environmental impact. While many modern pesticides are synthetic, there is a growing interest in compounds that are biodegradable and eco-friendly. mdpi.comthefarmdream.com In this context, intermediates like this compound are employed in the synthesis of complex molecules for crop protection. nbinno.comextendabio.com

Integration in Polymer and Resin Manufacturing

This compound is a key component in the material science field, particularly in the manufacturing of polymers and resins. nbinno.comnbinno.com It is used as a chemical intermediate or a modification agent to produce high-performance materials. statsndata.orgnbinno.com The incorporation of this compound into polymer structures can significantly improve their physical and chemical properties. nbinno.com Its role as a sulfonylating agent is critical for enhancing the characteristics of materials used in demanding sectors like electronics and automotive. statsndata.org The market for high-performance materials continues to grow, driving the demand for versatile chemical building blocks like this compound. github.com

A significant application of this compound in polymer science is its ability to enhance the durability and stability of materials. nbinno.com When incorporated into polymers and resins, it can improve their mechanical strength and thermal stability. nbinno.com This enhancement makes the final products suitable for a wider range of demanding industrial applications where resistance to environmental stressors is crucial. nbinno.com The unique characteristics of the compound contribute to the long-lasting performance of these materials. nbinno.com

This compound is a pivotal intermediate in the specialty chemicals industry. statsndata.orggithub.com It serves as a foundational building block for synthesizing a variety of complex organic molecules. chemicalbook.comextendabio.com The compound's reactivity and structure make it suitable for multi-step synthesis processes, leading to the production of fine chemicals and pharmaceutical intermediates. nbinno.comnbinno.com Its versatility allows manufacturers to create a diverse portfolio of products tailored for specific, high-value applications. statsndata.org

The high thermal stability of this compound is a critical property leveraged in the development of heat-resistant plastics. nbinno.cominnospk.com Its impressive boiling point, predicted to be around 631.4°C, indicates its suitability for high-temperature applications. nbinno.cominnospk.com Incorporating this compound into polymer chains helps to create materials that can withstand significant thermal stress without degrading. nbinno.com This is particularly important for materials used in electronics, automotive components, and high-performance coatings. statsndata.orggithub.com The development of polymers with enhanced thermal resistance is a continuous goal in material science, with research focusing on monomers and additives that can improve performance under extreme heat. mdpi.comnuph.edu.uaresearchgate.net

Application as a Color Developer in Thermal Paper Technology

One of the most prominent commercial applications of this compound is as a color developer in thermal paper. innospk.comhaihangchem.comalibaba.comsancaiindustry.com Thermal paper, used for receipts, tickets, and labels, relies on a heat-sensitive coating to produce an image. innospk.com In this system, this compound acts as an acidic component, or developer, which is essential for the color-forming reaction. innospk.com It is often considered an alternative to other developers like Bisphenol A (BPA). epa.govresearchgate.net The high purity of the compound, typically 99% or higher, ensures consistent and sharp image development. innospk.comsancaiindustry.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 177325-75-6 | nbinno.cominnospk.comhaihangchem.com |

| Molecular Formula | C₁₈H₁₄O₅S₂ | nbinno.comnbinno.cominnospk.com |

| Molecular Weight | 374.43 g/mol | nbinno.comextendabio.com |

| Appearance | White to off-white crystalline powder | nbinno.comextendabio.cominnospk.com |

| Melting Point | 155-158°C | extendabio.cominnospk.com |

| Boiling Point | 631.4 ± 50.0 °C (Predicted) | nbinno.cominnospk.com |

| Density | ~1.4 g/cm³ | innospk.com |

The mechanism of color development in thermal paper involves a chemical reaction between two main components: a leuco dye (color former) and a developer. innospk.comepa.gov The leuco dye is a colorless or lightly colored substance that can change to a dark color, typically black, upon reacting with an acid. epa.gov The developer, such as this compound, is a weak acid that donates a proton to the leuco dye. epa.gov

These components are mixed with a sensitizer (B1316253) and binder and coated onto the paper in a stable, solid-state mixture. epa.gov When a thermal printer's head applies heat to a specific area of the paper, the developer and leuco dye melt. innospk.com This change of phase allows the molecules to mix and react. The acidic this compound donates a proton to the leuco dye molecule, causing its lactone ring to open. This structural change in the dye results in a visible color, creating the printed image. epa.gov The process is localized to the areas heated by the thermal head, allowing for precise printing of text and images. innospk.comgoogle.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | DBSP, Phenol, 2,4-bis(phenylsulfonyl)- |

| Bisphenol A | BPA |

| Bisphenol S | BPS |

| D-8 | 4-Hydroxy-4'-isopropoxydiphenylsulfone |

| Pergafast® 201 | N/A |

Impact on Print Quality and Durability

The integration of this compound as a color developer in thermal paper formulations has a significant and positive impact on both the initial quality and long-term durability of the printed image. innospk.comgithub.com Its chemical properties directly contribute to the creation of sharp, high-contrast images and their subsequent resistance to fading over time.

The primary function of this compound in thermal paper is to act as a developer, facilitating a heat-induced chemical reaction with a leuco dye. innospk.com This interaction results in the formation of a visible image. The efficiency and completeness of this reaction are paramount to achieving high-quality print. The high thermal stability of this compound ensures that the color-forming reaction occurs only when subjected to the precise heat of a thermal printer head. innospk.com This controlled reactivity minimizes background discoloration and enhances the sharpness and clarity of the printed text and graphics.

A key attribute of this compound is its contribution to the stability of the printed image. innospk.commst.dk Phenol-free alternatives, including those based on sulfonyl ureas, have been noted for their superior image stability compared to papers using Bisphenol A (BPA). mst.dk While specific comparative data for this compound against all other developers is not extensively detailed in the provided search results, its role as a developer in "phenol-free" thermal paper suggests it aligns with the trend of producing more durable prints. rivm.nl The inherent stability of its molecular structure helps to prevent the premature fading or degradation of the image when exposed to environmental factors such as light and heat. innospk.comnbinno.com

Research Findings on Print Characteristics:

| Property | Impact of this compound | Supporting Evidence |

| Image Sharpness | High | The controlled, heat-specific reaction with leuco dyes minimizes blurring and enhances print definition. innospk.com |

| Image Contrast | High | Efficient color development leads to a strong, dark image against the paper background. kerton-industry.com |

| Image Stability | Enhanced | The stable chemical nature of the compound contributes to the longevity and fade resistance of the print. innospk.commst.dk |

| Background Color | Minimal Discoloration | High thermal stability prevents premature color formation, maintaining a clean, white background. innospk.com |

Manufacturing Considerations and Purity Requirements

The manufacturing of this compound is a process that demands precision and stringent quality control to ensure the final product meets the high standards required for its applications, particularly in thermal paper. innospk.com The synthesis typically involves advanced chemical techniques, such as sulfonylation reactions, where phenylsulfonyl groups are attached to a phenol backbone. innospk.com This chemical complexity necessitates specialized expertise to achieve a consistent and high-quality output. innospk.com

A critical factor in the manufacturing and subsequent application of this compound is its purity. innospk.com For its use as a thermal paper developer, a high purity level is essential to guarantee consistent and reliable performance. innospk.comgithub.com Impurities can interfere with the color development reaction, leading to suboptimal print quality, reduced image stability, or inconsistencies in performance. The market for this chemical is segmented based on purity levels, with common grades being ≥95%, ≥98%, and ≥99%. github.com For high-precision applications like advanced thermal paper and potentially in the semiconductor industry for photoresists, the ≥99% purity grade is often required. github.com

Purity Levels and Corresponding Applications:

| Purity Level | Typical Applications |

| ≥ 99% | High-precision sectors, advanced thermal paper, semiconductor manufacturing. github.comnbinno.com |

| ≥ 98% | Demanding industrial processes, standard thermal paper. github.comextendabio.com |

| ≥ 95% | General chemical synthesis applications. github.com |

The physical form of the compound, typically a white to off-white crystalline powder, must also be maintained through proper manufacturing and handling protocols. kerton-industry.comnbinno.comnbinno.com Standard packaging often consists of 25 kg bags, with options for customization based on client needs. innospk.comextendabio.com

Storage conditions are equally critical to preserving the integrity of this compound. It is recommended to store the compound in sealed, airtight containers in a cool, dry, and well-ventilated place, away from light and moisture, with some sources suggesting refrigeration. innospk.comextendabio.comnbinno.com Proper storage prevents degradation and ensures the compound remains stable and effective for its intended use. innospk.com

Analytical Methodologies for the Detection and Quantification of 2,4 Bis Phenylsulfonyl Phenol

Chromatographic Techniques

Chromatography, a foundational set of techniques for separating mixtures, is central to the analysis of 2,4-Bis(phenylsulfonyl)phenol. rroij.com These methods separate components based on their differential distribution between a stationary phase and a mobile phase. rroij.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. researchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For phenolic compounds, which can have poor polarity, a derivatization step, such as silylation, is often necessary to increase their volatility and improve chromatographic performance. researchgate.netnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. dphen1.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. nih.gov The use of Selected Ion Monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity, making it possible to detect trace amounts of target compounds even in complex matrices without extensive cleanup. nih.gov

A study on the simultaneous determination of bisphenol A (BPA) and its chlorinated derivatives in wastewater using GC-MS after a silylation step reported detection limits in the nanogram per liter (ng/L) range. nih.gov Similar methodologies can be adapted for the trace analysis of this compound. For instance, a method for analyzing related alkylphenols in prawn samples achieved detection limits ranging from 1.50 to 36.4 ng/kg. dphen1.com

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Value/Description |

| Column | TR-5ms SQC (30 m x 0.25 mm i.d., 0.25 µm film thickness) dphen1.com |

| Carrier Gas | Helium dphen1.com |

| Injector Temperature | 280 °C nih.gov |

| Oven Temperature Program | Initial 40°C for 2 min, ramp to 265°C at 15°C/min, hold for 13 min dphen1.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Analyzer | Ion Trap or Quadrupole dphen1.com |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

This table presents typical parameters and does not represent a specific validated method for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing non-volatile compounds in complex biological and environmental matrices. researchgate.netub.edunih.gov It is particularly well-suited for phenols and their derivatives, which can be analyzed directly without the need for derivatization. ub.edu The technique's high sensitivity and specificity make it ideal for detecting low concentrations of analytes in intricate samples like blood, urine, and food products. researchgate.netmdpi.comnih.gov

LC-MS systems operate by separating compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase. nih.gov The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for a wide range of molecules. ub.edu For phenolic compounds, the negative ESI mode is often preferred. mdpi.com Advanced LC-MS/MS systems, such as those using triple quadrupole (QQQ) or high-resolution mass spectrometers like Orbitrap, allow for highly selective and sensitive detection through modes like Multiple Reaction Monitoring (MRM). nih.govnih.gov

The analysis of polyphenols in various complex matrices by LC-MS/MS has been extensively reviewed, highlighting its versatility. nih.gov The coupling of LC-MS/MS with online Solid-Phase Extraction (SPE) can further automate and streamline the analysis of numerous samples. mdpi.com

Table 2: Typical LC-MS System Configuration for Phenolic Analysis

| Component | Description |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) nih.gov |

| Column | Reversed-phase C18 or Phenyl-Hexyl stationary phase mdpi.comanjs.edu.iq |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for phenols mdpi.com |

| Mass Analyzer | Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification nih.gov |

This table provides a general overview of a typical LC-MS setup.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds. rroij.com While often coupled with mass spectrometry, HPLC can also be used with other detectors, such as UV-Vis or fluorescence detectors. rroij.comanjs.edu.iq For compounds that lack strong chromophores or fluorophores, a pre-column derivatization step can be employed to enhance detection. researchgate.net

A reversed-phase HPLC method is commonly used for the analysis of bisphenols and related impurities. researchgate.net The separation is achieved on columns like octadecylsilane (B103800) (C18), and detection can be performed at multiple wavelengths to aid in component identification and improve quantitative accuracy. researchgate.net For instance, a method for analyzing impurities in bisphenol A production utilized detection at 254, 280, and 305 nm. researchgate.net

To increase sensitivity for trace analysis, fluorescence derivatization can be used. researchgate.net Reagents like 4-(1-pyrene)butyryl chloride (PBC) can react with phenolic hydroxyl groups to form highly fluorescent derivatives, allowing for detection at femtomole levels. researchgate.net

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate the target analyte from the sample matrix, eliminate interferences, and preconcentrate the analyte to a level suitable for instrumental analysis. dphen1.comresearchgate.net

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are conventional and widely used methods for extracting bisphenols and other phenolic compounds from various matrices. researchgate.netmdpi.com

Liquid-Liquid Extraction (LLE) involves the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. libretexts.org Solvents such as dichloromethane, methyl tert-butyl ether, and ethyl acetate are commonly used for the extraction of bisphenols. mdpi.comwaters.com While effective, LLE can be labor-intensive and require significant volumes of organic solvents. researchgate.netlibretexts.org

Solid-Phase Extraction (SPE) is a technique where compounds in a liquid sample are extracted by adsorbing them onto a solid sorbent packed in a cartridge or disk. waters.com The analyte is retained on the sorbent while the matrix passes through. After a washing step to remove interferences, the analyte is eluted with a small volume of an appropriate solvent. waters.com Common sorbents for bisphenols include silica-based C18 and hydrophilic-lipophilic balanced (HLB) polymers. mdpi.com SPE offers advantages over LLE, including higher recovery, cleaner extracts, and reduced solvent consumption. libretexts.orgwaters.com

Table 3: Comparison of LLE and SPE for Phenolic Compound Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids libretexts.org | Adsorption onto a solid sorbent waters.com |

| Common Solvents/Sorbents | Dichloromethane, MTBE, Ethyl Acetate mdpi.com | C18, Hydrophilic-Lipophilic Balanced (HLB) polymers mdpi.com |

| Advantages | Simple concept | High recovery, clean extracts, reduced solvent use, potential for automation waters.com |

| Disadvantages | Large solvent volume, potential for emulsions, can be labor-intensive researchgate.netlibretexts.org | Requires method development (sorbent, solvent selection) mdpi.com |

Modern Microextraction Techniques

To overcome the limitations of traditional extraction methods, various modern microextraction techniques have been developed. researchgate.netnih.gov These methods are characterized by their minimal use of organic solvents, reduced sample size, and potential for automation, aligning with the principles of green analytical chemistry. nih.govunich.it

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. nih.govmdpi.com The fiber is exposed to the sample (either directly immersed or in the headspace), and the analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a GC or an interface for LC for desorption and analysis. mdpi.com

Other microextraction techniques include:

Dispersive Liquid-Liquid Microextraction (DLLME): Involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates rapid extraction. unich.it

Stir Bar Sorptive Extraction (SBSE): Uses a magnetic stir bar coated with a sorbent material to extract analytes from a sample. unich.it

Microextraction by Packed Sorbent (MEPS): A miniaturized form of SPE where the sorbent is packed into a syringe. unich.it

These techniques offer high enrichment factors and are well-suited for trace analysis in complex matrices. nih.govnih.gov

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process employed to enhance the analytical detection of target compounds. This is particularly useful for compounds that may lack sufficient volatility for gas chromatography (GC) or a strong chromophore for ultraviolet (UV) detection in high-performance liquid chromatography (HPLC). researchgate.net For phenolic compounds like this compound, derivatization can improve their physicochemical properties for analysis. mdpi.com

Common derivatization strategies for phenols involve converting the hydroxyl group into a less polar and more volatile derivative. mdpi.com While specific derivatization studies for this compound are not extensively detailed in the provided information, general techniques for phenols are applicable. Silylation is a common method where an organosilicon compound, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the hydroxyl group to form a trimethylsilyl (B98337) ether. mdpi.comgreyhoundchrom.com This process increases the volatility of the compound, making it more amenable to GC analysis.

Another approach is esterification. researchgate.net Although less common for this specific compound, it involves reacting the phenolic hydroxyl group with an acylating agent to form an ester. The choice of derivatizing agent is critical and depends on the analytical technique to be used. For instance, introducing a fluorescent tag via derivatization can significantly enhance sensitivity in fluorescence-based detection methods. researchgate.netnih.gov

The selection of a derivatization reagent is guided by several factors, including reaction efficiency, stability of the derivative, and the absence of interfering byproducts. researchgate.net For complex matrices, derivatization can also help to isolate the analyte from interfering substances, thereby improving the selectivity of the analysis. acs.org

Advanced Detection and Quantification Strategies

Advanced analytical techniques offer improved sensitivity and selectivity for the detection and quantification of this compound. These methods are essential for trace-level analysis in complex environmental and biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful technique for quantifying phenolic compounds. researchgate.net While this compound's native fluorescence properties are not detailed, derivatization with a fluorescent labeling agent can render it highly responsive to fluorescence detection. researchgate.netnih.gov

The process typically involves a pre-column derivatization step where the analyte reacts with a fluorescent tag. nih.gov The resulting derivative is then separated on an HPLC column and detected by the fluorescence detector. The excitation and emission wavelengths are set to the specific values for the chosen fluorescent derivative to maximize sensitivity and selectivity. researchgate.netmdpi.com This method offers significantly lower detection limits compared to standard UV detection. researchgate.net For instance, research on other bisphenols has demonstrated the effectiveness of HPLC-FLD for their determination in various samples, achieving low limits of detection (LOD) and quantification (LOQ). researchgate.net

The choice of mobile phase composition, flow rate, and column temperature are optimized to achieve good separation and peak shape for the derivatized analyte. researchgate.net

Electrochemical methods, such as cyclic voltammetry, are valuable for studying the redox properties of phenolic compounds. mdpi.comeuropa.eu These techniques can provide insights into the oxidation and reduction behavior of this compound. The phenolic hydroxyl group can be electrochemically oxidized, and the presence of two phenylsulfonyl groups will influence the redox potential. researchgate.net

By applying a potential to a working electrode, the electrochemical response of the compound can be measured. This can be used to determine its oxidation potential, which is a key parameter in understanding its reactivity and potential for involvement in redox reactions. acs.orgnih.gov While specific studies on the electrochemical behavior of this compound are not abundant, the general principles of phenol (B47542) electrochemistry apply. The oxidation of phenols typically involves the formation of a phenoxyl radical. researchgate.net The stability and subsequent reactions of this radical are influenced by the substituents on the phenol ring.

Analyzing this compound in biological matrices such as urine, blood, or tissue presents significant challenges. mdpi.comresearchgate.net These matrices are highly complex, containing a multitude of endogenous compounds that can interfere with the detection of the target analyte. researchgate.net

A primary challenge is the low concentration at which the analyte may be present, often at trace or ultra-trace levels. mdpi.com This necessitates highly sensitive analytical methods and efficient sample preparation techniques to extract and concentrate the analyte while removing interfering substances. researchgate.net

Common sample preparation methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com However, the recovery of the analyte can be variable, and matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.net For phenolic compounds, conjugation is a common metabolic pathway in the body, resulting in the formation of glucuronide or sulfate (B86663) conjugates. mdpi.com To measure the total concentration, a deconjugation step, typically involving enzymatic hydrolysis, is required before extraction. mdpi.com

The development of robust and validated analytical methods is crucial to overcome these challenges and obtain reliable data on the presence and concentration of this compound in biological samples. researchgate.net

Interactive Data Tables

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 177325-75-6 | tcichemicals.comtcichemicals.comextendabio.com |

| Molecular Formula | C₁₈H₁₄O₅S₂ | tcichemicals.comtcichemicals.comextendabio.com |

| Molecular Weight | 374.43 g/mol | tcichemicals.comtcichemicals.comextendabio.com |

| Appearance | White to Almost white powder/crystalline powder | tcichemicals.comextendabio.com |

| Purity (by HPLC) | >98.0% or ≥98.5% | tcichemicals.comtcichemicals.comextendabio.com |

| Melting Point | 156-158 °C | extendabio.com |

| Storage | Room Temperature, in a cool, dark, and dry place | tcichemicals.comextendabio.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-bis(phenylsulfonyl)phenol, and how can reaction conditions be optimized for higher yield?

- Methodology : The compound is typically synthesized via sulfonation of phenol derivatives. A common approach involves reacting phenol with phenylsulfonyl chloride under controlled acidic conditions. Optimization includes adjusting molar ratios (e.g., 1:2 phenol-to-sulfonyl chloride), using catalysts like H₂SO₄, and maintaining temperatures between 60–80°C to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Yield improvements (≥75%) are achievable by inert atmosphere control and slow reagent addition .

- Characterization : Confirm purity using HPLC (≥98.5%, C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.2 ppm for sulfonyl groups) .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

- Key Techniques :

- NMR Spectroscopy : 400–600 MHz instruments resolve aromatic and sulfonyl group signals. Compare with reference spectra for phenylsulfonyl moieties (e.g., SO₂ peaks in ¹³C NMR at δ 125–135 ppm) .

- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to assess purity. Retention times should align with standards under isocratic conditions (acetonitrile:water = 70:30) .

- Melting Point Analysis : Confirm consistency with literature values (156–158°C) using differential scanning calorimetry (DSC) .

Q. How should researchers handle discrepancies in reported spectral data (e.g., NMR or IR) for this compound?

- Resolution Strategy : Cross-validate using multiple techniques (e.g., mass spectrometry for molecular ion [M+H]⁺ at m/z 375). If inconsistencies arise, check solvent effects (DMSO vs. CDCl₃ in NMR) or crystallinity (polymorphs may alter IR bands). Reproduce synthesis under cited conditions and consult high-resolution databases (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s potential as a pharmaceutical intermediate?

- In Vitro Models :

- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence-based assays (e.g., FRET). IC₅₀ values can indicate potency .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) .

Q. How can computational methods aid in understanding the reactivity of this compound?

- DFT Calculations : Model electrophilic substitution reactions (e.g., sulfonation sites) using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies for para vs. ortho substitution pathways .

- Molecular Docking : Predict binding affinities to biological targets (e.g., COX-2) using AutoDock Vina. Validate with experimental IC₅₀ correlations .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Process Optimization :

- Continuous Flow Reactors : Improve heat/mass transfer for sulfonation steps, reducing byproducts .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Safety and Environmental Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Toxicity Data : LD₅₀ >2,000 mg/kg (oral, rat); non-mutagenic in Ames tests. Still, avoid prolonged skin contact due to potential mild irritation .

- Waste Disposal : Neutralize acidic byproducts before disposal. Incinerate organic waste under controlled conditions .

Data Contradiction and Validation

Q. How should conflicting reports on the compound’s bioactivity be addressed?

- Systematic Replication : Repeat assays under identical conditions (e.g., cell line passage number, serum concentration). Use standardized positive/negative controls.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Consider batch variability in compound purity as a confounding factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。